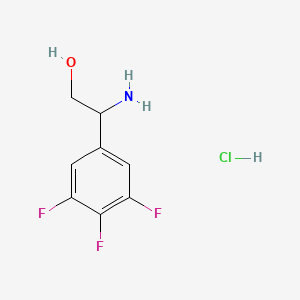

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

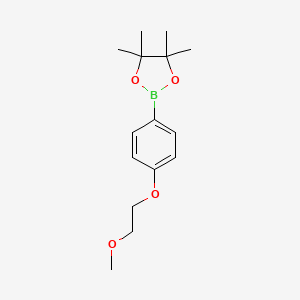

“2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1423034-14-3 . It has a molecular weight of 227.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

1. Analytical Techniques and Substance Identification

- Research on substances similar to 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride has focused on identification and synthesis, using techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methods are crucial for confirming the identity of chemical substances, including their polymorphic forms, as demonstrated in studies involving analogous compounds (Power et al., 2015).

2. Metabolism and Metabolite Identification

- Investigating the metabolism of structurally related substances provides insights into potential metabolic pathways and the identification of metabolites. Studies have explored the metabolic breakdown in model organisms, revealing processes like deamination, reduction, and oxidation, and the subsequent formation of various metabolites (Kanamori et al., 2002).

3. Pyrolysis and Stability Analysis

- Understanding the stability of compounds when exposed to heat is essential, particularly for substances prone to pyrolytic degradation. Research in this area aims to identify the products formed during pyrolysis, which is vital for assessing potential risks associated with the thermal breakdown of chemicals (Texter et al., 2018).

4. Quantum Chemical and Molecular Dynamics Studies

- Quantum chemical parameters and molecular dynamics simulations can predict the behavior of chemical compounds in various environments, including their interactions with metal surfaces. Such studies are crucial for understanding the corrosion inhibition performances of related compounds (Kaya et al., 2016).

5. Novel Synthesis Techniques

- Innovative synthesis methods, such as microwave-assisted synthesis, have been explored for derivatives of related compounds. These approaches offer advantages like higher yields and shorter reaction times, indicating potential applications in the efficient synthesis of complex chemicals (Haggam, 2021).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(3,4,5-trifluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-5-1-4(7(12)3-13)2-6(10)8(5)11;/h1-2,7,13H,3,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYHLZRQMFQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)